molecular formula C5H10N2O B6172684 N-methyl-N-nitrosocyclobutanamine CAS No. 2624140-70-9

N-methyl-N-nitrosocyclobutanamine

Cat. No.: B6172684
CAS No.: 2624140-70-9
M. Wt: 114.15 g/mol
InChI Key: XBJRRLMCVKWJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-nitrosocyclobutanamine is a chemical compound belonging to the class of N-nitrosamines. These compounds are known for their potential mutagenic and carcinogenic properties. This compound has a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol . It is structurally characterized by a cyclobutane ring attached to a nitroso group and a methyl group.

Preparation Methods

The synthesis of N-methyl-N-nitrosocyclobutanamine can be achieved through various methods. One efficient method involves the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields. Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions under mild and homogeneous conditions . Industrial production methods typically involve similar nitrosation reactions but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N-methyl-N-nitrosocyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include tert-butyl nitrite for nitrosation and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include nitroso derivatives and amine derivatives.

Scientific Research Applications

N-methyl-N-nitrosocyclobutanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-nitrosocyclobutanamine involves its bioactivation and interaction with cellular components. The compound undergoes metabolic activation, leading to the formation of reactive intermediates that can interact with DNA and proteins, causing mutations and potentially leading to carcinogenesis . The molecular targets include DNA and various enzymes involved in metabolic pathways.

Properties

CAS No.

2624140-70-9

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N-cyclobutyl-N-methylnitrous amide

InChI

InChI=1S/C5H10N2O/c1-7(6-8)5-3-2-4-5/h5H,2-4H2,1H3

InChI Key

XBJRRLMCVKWJOP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC1)N=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.